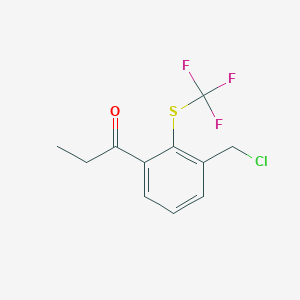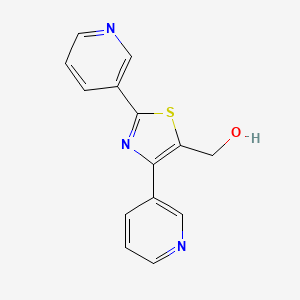![molecular formula C10H12Cl2O6S2 B14054367 [(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethanediol backbone, which is further modified by dimethanesulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with ethylene glycol under controlled conditions to form the ethanediol derivative. The final step involves the sulfonation of the ethanediol derivative using methanesulfonyl chloride in the presence of a base to yield the dimethanesulfonate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
化学反应分析
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted ethanediol compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
作用机制
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate.
Dichloroaniline: Another dichlorinated aromatic compound with different functional groups.
Diclofenac: A dichlorophenyl derivative with anti-inflammatory properties .
Uniqueness
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, setting it apart from other similar compounds.
属性
分子式 |
C10H12Cl2O6S2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate |
InChI |
InChI=1S/C10H12Cl2O6S2/c1-19(13,14)17-6-10(18-20(2,15)16)8-4-3-7(11)5-9(8)12/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChI 键 |
BEOWSEKJTJGQCR-SNVBAGLBSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@H](C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
规范 SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)





![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)


